molecular formula C10H7NO2 B8288632 2-Isoxazol-5-yl-benzaldehyde

2-Isoxazol-5-yl-benzaldehyde

Cat. No.: B8288632
M. Wt: 173.17 g/mol
InChI Key: KQWHPSYRYFHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoxazol-5-yl-benzaldehyde is a valuable chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzaldehyde unit linked to a 5-position of an isoxazole ring, a privileged structure in pharmaceutical development. The isoxazole motif is a key heterocycle in numerous bioactive molecules and approved drugs, known for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The benzaldehyde group serves as a versatile handle for further synthetic modification, allowing researchers to create more complex derivatives through reactions such as condensation, reduction, or nucleophilic addition. This reagent is primarily used as a key intermediate in the synthesis of novel compounds for biological screening. Its structure is particularly relevant for constructing potential therapeutics for challenging targets; for instance, recent studies highlight isoxazole-based small molecules as promising candidates with potent activity against viruses like Zika . The synthetic versatility of this compound allows for exploration in green chemistry approaches, including ultrasound-assisted synthesis, which can enhance reaction efficiency and yield . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-3-1-2-4-9(8)10-5-6-11-13-10/h1-7H

InChI Key

KQWHPSYRYFHMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isoxazol 5 Yl Benzaldehyde and Analogous Isoxazole Derivatives

Multicomponent Reaction Strategies for Isoxazole (B147169) Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

Reactions Involving Aromatic Aldehyde and Hydroxylamine (B1172632) Precursors

One of the most direct and widely used MCRs for synthesizing isoxazole derivatives, specifically isoxazol-5(4H)-ones, involves the condensation of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-keto ester, such as ethyl acetoacetate (B1235776). fzgxjckxxb.comufms.brorientjchem.org This one-pot synthesis is often facilitated by a catalyst in an aqueous medium, aligning with the principles of green chemistry. semnan.ac.irnih.gov

The reaction proceeds through initial formation of an oxime from the β-keto ester and hydroxylamine, followed by a Knoevenagel condensation with the aromatic aldehyde. A variety of catalysts have been shown to promote this transformation effectively, including biodegradable organocatalysts like citric acid and tartaric acid, as well as simple bases like sodium acetate. ufms.brorientjchem.org The choice of catalyst and reaction conditions can be optimized to achieve high yields in short reaction times, often at room temperature. orientjchem.org For instance, the use of natural sunlight as a green energy source has been reported to drive these reactions to completion in 17-40 minutes with yields up to 97%. semnan.ac.ir

A range of aromatic and heteroaromatic aldehydes can be employed, demonstrating the broad scope of this methodology. Aldehydes bearing electron-donating groups tend to participate well in this reaction, leading to good or excellent yields of the corresponding 4-arylidene-isoxazol-5(4H)-one products. tandfonline.com

Table 1: Examples of Multicomponent Synthesis of 4-Arylmethylene-3-methyl-isoxazol-5(4H)-ones
Aromatic AldehydeThird ComponentCatalyst/ConditionsYieldReference
Benzaldehyde (B42025)Ethyl AcetoacetateHexamine, EtOH:H₂O, rt91% fzgxjckxxb.com
4-Methoxybenzaldehyde (B44291)Ethyl AcetoacetateCitric Acid, H₂O, rtExcellent orientjchem.org
4-ChlorobenzaldehydeEthyl AcetoacetateNatural Sunlight, H₂O95% semnan.ac.ir
BenzaldehydeEthyl Acetoacetatedl-Tartaric Acid, H₂O, rtGood ufms.br

Cyclocondensation with β-Keto Esters and Acetylenedicarboxylates

The reaction of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine is a classical and fundamental approach to isoxazole synthesis. youtube.com This cyclocondensation pathway is central to the multicomponent reactions described previously, where β-keto esters serve as the 1,3-dicarbonyl source.

In a different strategy, fully substituted isoxazoles can be prepared via the cycloaddition of nitrile oxides with the enolates of β-keto esters or β-ketoamides. beilstein-journals.org This method, conducted in an aqueous medium under mild basic conditions, provides rapid and environmentally friendly access to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org The reaction typically completes within 1-2 hours at room temperature. beilstein-journals.org

Acetylenedicarboxylates also serve as valuable precursors for isoxazole synthesis. For example, a one-pot, two-step reaction between aromatic aldehydes, hydroxylamine-O-sulfonic acid, and diethyl acetylenedicarboxylate (B1228247) has been developed to produce previously unknown esters of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid.

[3+2] Cycloaddition Pathways to Isoxazole Systems

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most powerful and versatile methods for constructing five-membered heterocyclic rings, including isoxazoles. This reaction involves the combination of a 1,3-dipole with a dipolarophile (an alkene or alkyne).

Nitrile Oxide-Mediated Cycloadditions

The cornerstone of [3+2] cycloaddition strategies for isoxazole synthesis is the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). tandfonline.comtandfonline.com Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to avoid isolation. tandfonline.commdpi.com

Two primary methods are used for the in situ generation of nitrile oxides:

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base to eliminate hydrogen chloride. beilstein-journals.orgnih.gov

Oxidation of Aldoximes: This is a more modern and often greener approach where an aldoxime (readily prepared from an aldehyde and hydroxylamine) is oxidized. tandfonline.comacs.orgnih.gov A wide array of oxidizing systems have been developed for this purpose, including N-chlorosuccinimide (NCS), Oxone in combination with NaCl, and hypervalent iodine reagents like iodobenzene (B50100) diacetate (DIB) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). acs.orgorganic-chemistry.orgmdpi.com

Once generated, the nitrile oxide rapidly undergoes cycloaddition with a terminal or internal alkyne to afford the corresponding 3,5-disubstituted or 3,4,5-trisubstituted isoxazole, respectively. organic-chemistry.org The reaction is often highly regioselective, particularly in copper(I)-catalyzed systems where terminal alkynes consistently yield 3,5-disubstituted isoxazoles. organic-chemistry.orgacs.org

Table 2: Examples of Nitrile Oxide Cycloaddition for Isoxazole Synthesis
Nitrile Oxide PrecursorGeneration MethodAlkyneCatalyst/ConditionsProduct TypeReference
Various AldoximesNCS, Et₃NTerminal AcetylenesCu(I)3,5-Disubstituted Isoxazole acs.org
Various AldoximesNaCl, Oxone, Na₂CO₃PhenylacetyleneBall-milling, rt3,5-Disubstituted Isoxazole tandfonline.comtandfonline.com
Various AldoximesIodobenzene Diacetate, cat. TFAAlkenes/AlkynesMeOHIsoxazolines/Isoxazoles organic-chemistry.org
Phenyl Hydroximoyl ChloridesDIPEA (base)β-Ketoesters95% H₂O, rt3,4,5-Trisubstituted Isoxazole beilstein-journals.org

Related Cycloaddition Approaches

A powerful variation of the nitrile oxide cycloaddition is the intramolecular version (INOC), where the nitrile oxide and the dipolarophile (an alkene or alkyne) are tethered within the same molecule. mdpi.comnih.gov This strategy is exceptionally efficient for constructing fused polycyclic systems containing an isoxazole or isoxazoline (B3343090) ring, as it forms two rings in a single synthetic step. mdpi.comnau.edu

The INOC reaction is initiated by generating the nitrile oxide from a tethered aldoxime, typically using an oxidant like bleach or a hypervalent iodine reagent. mdpi.commdpi.com The subsequent intramolecular cycloaddition proceeds to form the fused heterocyclic product, often with high stereoselectivity. nih.gov This approach has been used to synthesize novel and complex tetracyclic systems and various fused isoxazoles and isoxazolines. mdpi.commdpi.com For example, the catalytic intramolecular oxidative cycloaddition of alkyne-tethered aldoximes using hypervalent iodine(III) species affords polycyclic isoxazole derivatives in yields up to 94%. mdpi.com

Catalytic Systems in the Synthesis of Isoxazol-5-yl-benzaldehyde Analogues

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency, selectivity, and sustainability. The synthesis of isoxazoles benefits from a diverse array of catalytic systems.

Metal Catalysts:

Copper Catalysts: Copper(I) is the most widely used metal catalyst for the [3+2] cycloaddition of in situ generated nitrile oxides and terminal alkynes, ensuring high regioselectivity for 3,5-disubstituted products. organic-chemistry.orgacs.org The reaction is believed to proceed through a copper(I) acetylide intermediate. acs.org Copper salts like CuCl and CuSO₄ have also been employed in the cyclization of propargylamine-derived oximes. thieme-connect.com

Palladium and Ruthenium Catalysts: While more expensive, palladium and ruthenium catalysts are effective for the synthesis of highly substituted isoxazoles. beilstein-journals.orgnih.gov Ruthenium(II) catalysts can promote the cycloaddition with internal alkynes at room temperature to produce 3,4,5-trisubstituted isoxazoles. nih.gov Palladium catalysts have been used in cascade reactions and for the intramolecular cyclization of 2-alkyne-1-one O-methyl oximes. beilstein-journals.orgorganic-chemistry.org

Gold Catalysts: Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org

Organocatalysts: The use of small organic molecules as catalysts (organocatalysis) offers a metal-free alternative that is often less toxic and more environmentally benign. In multicomponent syntheses of isoxazol-5(4H)-ones, various organocatalysts are employed:

Basic Catalysts: Amines such as pyridine, hexamine, and 4-(dimethylamino)pyridine (DMAP) are effective in promoting the condensation reactions. fzgxjckxxb.comtandfonline.com

Acidic Catalysts: Biodegradable acids like citric acid, tartaric acid, and itaconic acid have been successfully used, particularly in aqueous media. ufms.brorientjchem.org

Ionic Liquids: Acidic ionic liquids have also been utilized as catalysts, offering benefits such as high yield and low toxicity. scielo.br

Hypervalent Iodine Reagents: While often used in stoichiometric amounts as oxidants, hypervalent iodine compounds can also be used catalytically. An active iodine(III) species can be generated in situ from a catalytic amount of an iodoarene (e.g., 2-iodobenzoic acid) with a terminal oxidant like m-CPBA or Oxone. organic-chemistry.orgacs.orgacs.org This catalytic system efficiently oxidizes aldoximes to nitrile oxides for subsequent inter- or intramolecular cycloaddition reactions, providing a greener alternative to stoichiometric methods. mdpi.comorganic-chemistry.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts and promoting reactions under mild and environmentally benign conditions. The synthesis of isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones, has significantly benefited from the development of various organocatalytic systems. These reactions typically proceed via a one-pot, three-component condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.

Several types of organocatalysts have been effectively employed for this transformation, each offering distinct advantages. Natural and inexpensive catalysts like urea have been used to catalyze the reaction in water, providing good to high yields of the desired isoxazole derivatives. Similarly, sodium malonate has been demonstrated as an efficient catalyst for this three-component cyclocondensation in aqueous media at room temperature. niscpr.res.inresearchgate.net The use of basic organocatalysts such as potassium phthalimide (B116566) (PPI) has also been reported to efficiently promote the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature.

The scope of these organocatalytic methods is broad, accommodating a variety of aromatic and heteroaromatic aldehydes. Generally, aldehydes bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups. researchgate.net The choice of β-ketoester also influences the reaction outcome, with common examples like ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate being successfully utilized. niscpr.res.in

A significant advancement in organocatalysis is the development of asymmetric methods. Chiral phosphoric acids have been successfully employed as catalysts in the atroposelective arylation of 5-aminoisoxazoles with quinones. This approach allows for the synthesis of axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities. researchgate.net The catalyst accelerates the enantioselective reaction, effectively suppressing the formation of the racemic background product.

The table below summarizes the performance of various organocatalysts in the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives, showcasing the substrate scope and corresponding yields.

Aldehydeβ-KetoesterOrganocatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateSodium Malonate94 niscpr.res.in
4-MethoxybenzaldehydeEthyl acetoacetateSodium Malonate95 niscpr.res.in
4-Hydroxy-3-methoxybenzaldehydeEthyl acetoacetateSodium Malonate96 niscpr.res.in
Thiophene-2-carbaldehydeEthyl acetoacetateSodium Malonate85 niscpr.res.in
BenzaldehydeEthyl acetoacetateUrea94 researchgate.net
4-MethylbenzaldehydeEthyl acetoacetateUrea93 researchgate.net
4-HydroxybenzaldehydeEthyl acetoacetateUrea96 researchgate.net
BenzaldehydeEthyl 4-chloroacetoacetateUrea92 researchgate.net

Heterogeneous Catalysis and Green Chemistry Principles

In alignment with the growing emphasis on sustainable chemical processes, heterogeneous catalysis and green chemistry principles have been extensively applied to the synthesis of isoxazole derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and enhance energy efficiency.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved stability. For the synthesis of isoxazoles, several solid-supported catalysts have been developed. For instance, amine-functionalized cellulose (B213188) has been utilized as a biodegradable and efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com This method highlights key principles of green chemistry by using a renewable support, an environmentally friendly solvent, and operating under mild conditions. mdpi.com

The application of green chemistry principles extends beyond the use of heterogeneous catalysts. The use of alternative energy sources, such as microwave irradiation and ultrasound, has been shown to significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation. nih.gov Microwave-assisted synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been performed under solvent-free conditions, further enhancing the environmental credentials of the method. nih.gov

Moreover, the choice of solvent is a critical aspect of green chemistry. The development of synthetic routes in aqueous media or other environmentally benign solvents is a key area of research. Many of the organocatalytic and heterogeneous catalytic methods for isoxazole synthesis have been successfully adapted to run in water, which is an ideal green solvent due to its availability, non-toxicity, and safety. niscpr.res.inresearchgate.netmdpi.com The use of natural sunlight as a sustainable energy source for the three-component synthesis of isoxazolones in water has also been explored, representing a highly eco-friendly approach. semnan.ac.ir

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

Solvent Effects on Isoxazole Synthesis

The solvent is not merely a medium for the reaction but can significantly influence reaction rates, selectivity, and even the course of the reaction. In the context of isoxazole synthesis, a wide range of solvents has been investigated. For many of the three-component condensation reactions, polar protic solvents like water and ethanol (B145695) are often favored. researchgate.net

Water, in particular, has gained prominence as a green solvent. Its use can sometimes lead to enhanced reaction rates and selectivities due to hydrophobic effects. Several organocatalytic and heterogeneous catalytic systems for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones have been optimized to perform efficiently in aqueous media. niscpr.res.inresearchgate.netmdpi.com In some cases, a mixture of water and an organic solvent, such as ethanol, is used to ensure the solubility of all reactants. tandfonline.com

The choice of solvent can also be critical in asymmetric synthesis. For instance, in the chiral phosphoric acid-catalyzed atroposelective arylation of 5-aminoisoxazoles, the solvent can influence the enantioselectivity of the reaction.

Temperature and Reaction Time Profiles

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve optimal results. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products and decomposition of reactants or products.

For the three-component synthesis of isoxazol-5(4H)-ones, the optimal temperature can vary depending on the catalytic system. Many organocatalytic methods proceed efficiently at room temperature, which is advantageous from an energy consumption perspective. niscpr.res.in Other systems may require elevated temperatures, such as 80 °C, to achieve reasonable reaction rates and yields. tandfonline.comclockss.org

Reaction times can range from a few minutes to several hours. The use of microwave irradiation or ultrasound can dramatically reduce reaction times. For example, some microwave-assisted syntheses of isoxazoles are completed in as little as 17-40 minutes. semnan.ac.ir Careful monitoring of the reaction progress, typically by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent the formation of degradation products.

Catalyst Loading and Substrate Scope Considerations

The amount of catalyst used, or catalyst loading, is another critical parameter to optimize. Ideally, the lowest possible catalyst loading should be used to achieve a high yield in a reasonable amount of time. This is not only cost-effective but also minimizes the potential for catalyst-related side reactions and simplifies purification. For the organocatalytic synthesis of isoxazol-5(4H)-ones, catalyst loadings typically range from 8 mol% to 20 mol%. researchgate.nettandfonline.com

The substrate scope of a synthetic method defines the range of starting materials that can be successfully converted into the desired products. A broad substrate scope is a key indicator of a robust and versatile synthetic methodology. For the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, the reaction has been shown to be compatible with a wide variety of aromatic and heteroaromatic aldehydes. niscpr.res.inresearchgate.netmdpi.com

As a general trend, aldehydes with electron-donating substituents tend to give higher yields than those with electron-withdrawing groups. researchgate.net The reaction is also tolerant of different β-ketoesters, allowing for the introduction of various substituents at the 3-position of the isoxazole ring. niscpr.res.inresearchgate.net However, the use of aliphatic aldehydes in some of these systems has been reported to be unsuccessful. niscpr.res.in

Novel Synthetic Routes and Emerging Techniques

The field of isoxazole synthesis is continuously evolving, with researchers developing novel synthetic routes and employing emerging techniques to improve efficiency, selectivity, and sustainability. These new approaches often provide access to isoxazole derivatives that are difficult to prepare using traditional methods.

One emerging area is the use of photocatalysis , which utilizes light energy to drive chemical reactions. The synthesis of 4-arylidene-isoxazole-5(4H)-ones has been achieved using natural sunlight in an aqueous medium without the need for a catalyst, offering a highly sustainable and environmentally friendly approach. semnan.ac.ir

Flow chemistry is another emerging technique that offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of isoxazole derivatives is a promising area for future research.

The development of novel multicomponent reactions (MCRs) also continues to be a major focus. These reactions, in which three or more starting materials are combined in a single step to form a complex product, are highly atom- and step-economical. The design of new MCRs for the synthesis of isoxazoles with diverse substitution patterns is an active area of investigation.

Furthermore, the use of unconventional reaction media, such as ionic liquids and deep eutectic solvents, is being explored to enhance the efficiency and greenness of isoxazole synthesis. These solvents can offer unique reactivity and selectivity profiles compared to traditional molecular solvents.

Electrochemically Induced Transformations

Electrochemical synthesis has emerged as a powerful and green tool for the construction of complex organic molecules, including isoxazole and isoxazoline cores. nih.gov By using electrons as traceless reagents, electrochemistry avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste and often allowing for reactions under mild conditions. nih.gov

The electrochemical synthesis of isoxazolines, closely related precursors to isoxazoles, has been demonstrated from corresponding aldoximes. nih.govchemrxiv.org A common strategy involves the electrochemical oxidation of a halide, such as a chloride anion, to generate an electrophilic halogenating species in situ. This species reacts with an aldoxime to form a hydroximoyl halide, which is a precursor to a highly reactive nitrile oxide intermediate. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile (e.g., an alkyne or alkene) to form the isoxazole or isoxazoline ring. nih.gov This controlled, electrochemically-driven generation of the nitrile oxide is crucial as it keeps the concentration of this reactive intermediate low, thereby minimizing undesired side reactions like dimerization.

Research has shown that this method is applicable to a broad range of substrates, including both aryl and more challenging alkyl aldoximes. nih.govchemrxiv.org Mechanistic studies, supported by kinetic modeling and density functional theory, suggest a stepwise, radical-mediated pathway for the cycloaddition, as opposed to a concerted pericyclic mechanism. nih.gov The electrolysis is typically carried out in an undivided cell using graphite (B72142) or platinum electrodes. For instance, the constant current electrolysis of chalcone (B49325) oximes in methanol (B129727) with sodium perchlorate (B79767) as the electrolyte has been used to afford 3,5-disubstituted isoxazoles in moderate to good yields. researchgate.net This approach highlights the versatility of electrochemistry in synthesizing a diverse library of isoxazole derivatives. researchgate.net

Table 1: Examples of Electrochemically Synthesized Isoxazole Analogues.
Starting MaterialsProduct TypeKey ConditionsYieldReference
Chalcone oximes3,5-Disubstituted isoxazolesConstant current electrolysis; Graphite electrode; NaClO4/CH3OHModerate to good researchgate.net
Aryl and alkyl aldoximes, electron-deficient alkenesSubstituted isoxazolinesElectrochemically enabled regio- and diastereoselective reactionNot specified nih.govchemrxiv.org
N-hydroxy-(substituted) benzimidoyl chlorides, alkynesThiouracil tethered isoxazolesElectrolysis; Platinum (Pt) and iron (Fe) electrodes; 5.0 mA/cm-2 currentNot specified mdpi.com

Ultrasonication-Assisted Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a green and efficient method for organic synthesis. researchgate.net The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com For the synthesis of isoxazole derivatives, ultrasound irradiation offers numerous advantages, including dramatically reduced reaction times, increased product yields, milder operating conditions, and enhanced purity of the final products. mdpi.comresearchgate.net

Ultrasonication has been successfully applied to various synthetic routes for isoxazoles, particularly in one-pot, multi-component reactions. researchgate.netmdpi.com For example, a one-pot cascade reaction to form isoxazole derivatives from aromatic aldehydes and ethyl nitroacetate (B1208598) in water has been accomplished under ultrasonication. nih.gov Similarly, the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride proceeds in high yields (84–96%) within 30–45 minutes under catalyst-free ultrasonic conditions. researchgate.net

Comparative studies consistently demonstrate the superiority of ultrasound-assisted methods over conventional heating. In one instance, a reaction yield of 5-7% with conventional methods was boosted to 45-59% with ultrasound. mdpi.com In another case, a reaction that required 10 hours with conventional heating gave a higher yield in a significantly shorter time frame under sonication. nih.gov The efficiency of sonication is further highlighted in a five-component reaction for the synthesis of isoxazole-secondary sulfonamides, where ultrasound irradiation led to excellent yields (75–96%) in just 13–17 minutes. researchgate.net This method not only accelerates the reaction but also promotes clean transformations, often in environmentally benign solvents like water, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Ultrasonication-Assisted Synthesis for Isoxazole Analogues.
Reaction / ProductConventional Method (Heating/Stirring)Ultrasonication MethodKey Advantage of UltrasoundReference
5-ArylisoxazolesLonger reaction times, lower yields84-96% yield in 30-45 minShorter time, high yield, catalyst-free researchgate.net
Isoxazole-secondary sulfonamidesSlower reaction, lower yield75-96% yield in 13-17 minDrastically reduced reaction time, excellent yields researchgate.net
4,5-Dihydroisoxazoles37-47% yield (magnetic stirring)75-86% yield in 15 min~41.5% average yield increase mdpi.com
3-Substituted-isoindolin-1-ones (related heterocycle)Lower yield over 10 hoursHigher yield in 1.5 hoursIncreased reaction rate and yield nih.gov

Elucidation of Reaction Mechanisms in the Formation of 2 Isoxazol 5 Yl Benzaldehyde and Isoxazole Systems

Mechanistic Pathways of Multicomponent Cyclizations

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like isoxazoles by combining three or more reactants in a single synthetic operation. These reactions often proceed through a cascade of elementary steps, including well-established transformations such as Michael additions and Knoevenagel condensations.

The Michael addition-cyclization cascade is a powerful strategy for the construction of highly functionalized isoxazole (B147169) derivatives. This sequence typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound, followed by an intramolecular cyclization to form the heterocyclic ring.

A representative mechanism begins with the base-catalyzed generation of a carbanion from an active methylene (B1212753) compound. This carbanion then undergoes a Michael addition to an appropriate acceptor. The resulting intermediate possesses both a nucleophilic and an electrophilic center, primed for intramolecular cyclization. The final step often involves the elimination of a small molecule, such as water or an alcohol, to afford the aromatic isoxazole ring. The choice of base, solvent, and reaction temperature can significantly influence the efficiency and selectivity of this cascade process.

Table 1: Key Steps in a Representative Michael Addition-Cyclization Sequence for Isoxazole Synthesis

StepDescriptionKey Intermediates
1. DeprotonationA base abstracts a proton from an active methylene compound to form a stabilized carbanion (enolate).Enolate
2. Michael AdditionThe enolate attacks an α,β-unsaturated compound in a conjugate addition fashion.Michael adduct
3. Intramolecular CyclizationThe newly formed nucleophilic center within the Michael adduct attacks an internal electrophilic site (e.g., a carbonyl or nitrile group).Cyclic intermediate
4. Dehydration/EliminationElimination of a leaving group (commonly water) from the cyclic intermediate leads to the formation of the aromatic isoxazole ring.Isoxazole product

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, frequently employed in the preparation of isoxazolone scaffolds. wikipedia.orgthermofisher.comsigmaaldrich.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com

The mechanism commences with the deprotonation of the active methylene compound by the basic catalyst to generate a highly reactive enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes protonation and dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of isoxazolone synthesis, this condensation is often part of a multicomponent reaction where one of the starting materials is a β-ketoester. scielo.brresearchgate.net The initial reaction of the β-ketoester with hydroxylamine (B1172632) forms an oxime intermediate, which then undergoes cyclization to yield an isoxazole intermediate. scielo.br This isoxazole subsequently participates in a Knoevenagel condensation with an aldehyde to furnish the final 4-arylidenyl-3-methylisoxazole-5(4H)-one derivative. scielo.br

A proposed mechanism for the formation of isoxazolones via a multicomponent reaction involves the initial activation of a β-ketoester, such as ethyl acetoacetate (B1235776), by a catalyst. scielo.br This is followed by a nucleophilic attack from hydroxylamine hydrochloride, leading to the formation of an oxime intermediate. scielo.br Subsequent cyclization yields the isoxazole ring, which then undergoes a Knoevenagel condensation with an aromatic aldehyde to produce the final isoxazolone product. scielo.br

Detailed Analysis of 1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition is arguably the most versatile and widely utilized method for constructing the isoxazole ring. wikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, most commonly a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgbeilstein-journals.org

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive investigation, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.orgnih.govacs.org

The concerted mechanism , often referred to as the Huisgen mechanism, proposes a single transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate. wikipedia.orgacs.org This pathway is generally favored for reactions involving normal dipolarophiles and is supported by the high stereospecificity often observed in these reactions. acs.org Computational studies using DFT and post-HF methods have shown that for the reaction of a nitrone with ethene, the concerted cycloaddition path is energetically favored over the stepwise process. acs.org

The stepwise mechanism , or Firestone mechanism, involves the initial formation of a diradical intermediate, which then undergoes ring closure to form the five-membered ring. acs.org This pathway may become competitive in reactions involving highly reactive or electronically distinct dipolarophiles. acs.org For instance, the reaction of a nitrone with the antiaromatic cyclobutadiene (B73232) is considered a borderline case where the stepwise process can compete with the concerted one. acs.org

Table 2: Comparison of Concerted and Stepwise Mechanisms in 1,3-Dipolar Cycloaddition

FeatureConcerted Mechanism (Huisgen)Stepwise Mechanism (Firestone)
Transition State A single, six-electron transition state. wikipedia.orgTwo distinct transition states.
Intermediate No intermediate is formed.A diradical intermediate is formed. nih.govacs.org
Stereochemistry Generally stereospecific. acs.orgLoss of stereochemistry is possible.
Prevalence Favored for most common dipolarophiles. acs.orgCan be competitive with highly reactive dipolarophiles. acs.org

The success of the 1,3-dipolar cycloaddition for isoxazole synthesis hinges on the effective generation of the key 1,3-dipole, the nitrile oxide. Nitrile oxides are unstable species and are typically generated in situ from various precursors. researchgate.netmdpi.comnih.govrsc.org

Nitrile Oxides are most commonly generated through the dehydrohalogenation of hydroximoyl chlorides using a base, or by the oxidation of aldoximes. mdpi.comnih.gov The dehydration of primary nitro compounds is another prevalent method. nih.govmdpi.com For example, treating an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) can generate the corresponding nitrile oxide, which is then trapped by a dipolarophile present in the reaction mixture. rsc.org

Oximes are crucial precursors for nitrile oxides and can be synthesized by the reaction of aldehydes or ketones with hydroxylamine. mdpi.comorganic-chemistry.org The geometry of the oxime can be important, as the Z-isomer is often found to cyclize more readily in certain intramolecular reactions. organic-chemistry.org

N-Oxides , specifically isoxazoline-N-oxides (cyclic five-membered nitronates), can also serve as intermediates or be the target products in certain synthetic strategies. acs.orgresearchgate.netacs.org These can be synthesized through the 1,3-dipolar cycloaddition of 1-bromosilyl nitronates with alkenes, followed by the elimination of bromosilane. acs.org

Influence of Electronic and Steric Factors on Reaction Selectivity and Pathway

The regioselectivity and rate of isoxazole-forming reactions are profoundly influenced by both electronic and steric factors of the reactants.

In 1,3-dipolar cycloadditions , the regiochemical outcome is largely governed by the frontier molecular orbital (FMO) interactions between the nitrile oxide and the dipolarophile. Generally, the reaction proceeds to form the regioisomer where the larger orbital coefficient on the dipole interacts with the larger coefficient on the dipolarophile. This typically leads to the formation of 3,5-disubstituted isoxazoles from terminal alkynes. mdpi.com However, steric hindrance can override these electronic preferences, leading to the formation of other regioisomers. mdpi.comnih.gov For instance, while electron-withdrawing or -donating groups on the reactants can affect reaction rates, steric bulk near the reaction centers can significantly hinder the approach of the reactants and may even favor alternative reaction pathways. nih.gov Studies on electrophilic cyclization to form isoxazoles have shown that while electronic effects from para-substituents have a minimal impact, steric hindrance at the ortho positions does not significantly impede the reaction, allowing for the synthesis of highly substituted isoxazoles. nih.govorganic-chemistry.org

In multicomponent reactions , the electronic nature of substituents on the starting materials can impact the yields. For instance, in the synthesis of 4-arylidenyl-3-methylisoxazole-5(4H)-ones, aromatic aldehydes with electron-donating groups often provide high yields, while those with electron-withdrawing groups can also lead to good yields, indicating a complex interplay of electronic effects. scielo.br However, low yields have been observed with certain ortho-substituted aldehydes, suggesting a steric influence. scielo.br

Synthetic Transformations and Derivatization of Isoxazole Containing Compounds

Functionalization at the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns that can be exploited for its functionalization. The presence of the nitrogen and oxygen atoms influences the electron distribution within the ring, making certain positions susceptible to either electrophilic or nucleophilic attack.

Key functionalization strategies for the isoxazole ring include:

Electrophilic Substitution: Generally, isoxazoles are less reactive towards electrophilic substitution than benzene (B151609). The outcome of the reaction is highly dependent on the substituents already present on the ring.

Metalation and Cross-Coupling: Deprotonation of the C-4 proton of the isoxazole ring can be achieved using strong bases, followed by reaction with various electrophiles. This approach allows for the introduction of a wide range of functional groups.

Ring-Opening Reactions: The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, providing a pathway to various acyclic compounds which can be further elaborated.

Modifications of the Benzaldehyde (B42025) Moiety

The benzaldehyde group in 2-Isoxazol-5-yl-benzaldehyde is a versatile functional handle for a variety of chemical transformations. These modifications are crucial for the synthesis of more complex molecules and for modulating the biological activity of the parent compound.

Common modifications of the benzaldehyde moiety include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid can then be converted into esters, amides, or other acid derivatives.

Reduction: The aldehyde can be reduced to the corresponding alcohol. This alcohol can serve as a precursor for ethers, esters, or halides.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds or the Claisen-Schmidt condensation with ketones can be employed to form new carbon-carbon bonds and extend the molecular framework. mdpi.com

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene with high control over the stereochemistry of the double bond.

A summary of potential modifications to the benzaldehyde moiety is presented in the table below.

Reaction Type Reagents Product Functional Group
OxidationKMnO4, CrO3Carboxylic Acid
ReductionNaBH4, LiAlH4Alcohol
Knoevenagel CondensationMalonic acid, Piperidineα,β-Unsaturated acid
Claisen-Schmidt CondensationAcetophenone (B1666503), NaOHChalcone (B49325)
Wittig ReactionPhosphonium ylideAlkene

Post-Synthetic Derivatization Strategies

Post-synthetic derivatization refers to the chemical modification of a fully assembled molecular scaffold. These strategies are invaluable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For isoxazole-containing compounds, these derivatizations can occur at either the isoxazole ring or other functional groups present in the molecule.

Key post-synthetic derivatization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed if a suitable handle (e.g., a halogen) is present on the isoxazole or the benzene ring.

Click Chemistry: The 1,3-dipolar cycloaddition of azides and alkynes to form triazoles is a highly efficient and versatile reaction that can be used to link the isoxazole-containing molecule to other molecular fragments.

Amide Bond Formation: If the benzaldehyde moiety is first oxidized to a carboxylic acid, standard peptide coupling reagents can be used to form a diverse range of amides. mdpi.com

Construction of Hybrid Molecular Architectures

The combination of the isoxazole scaffold with other pharmacologically relevant moieties can lead to the development of hybrid molecules with novel or enhanced biological activities. This compound serves as a key building block in the synthesis of such hybrid architectures.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are a well-known class of bioactive molecules. The synthesis of isoxazole-chalcone conjugates typically involves the Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base. sphinxsai.comderpharmachemica.comnih.govresearchgate.netnih.gov The resulting conjugates merge the structural features of both isoxazoles and chalcones, potentially leading to synergistic or novel biological effects.

The general reaction scheme for the synthesis of isoxazole-chalcone conjugates is shown below:

This compound + Substituted Acetophenone → Isoxazole-Chalcone Conjugate

A variety of substituted acetophenones can be used in this reaction, allowing for the creation of a diverse library of isoxazole-chalcone hybrids.

Reactant 1 Reactant 2 Product Type
This compound4-MethoxyacetophenoneMethoxy-substituted Isoxazole-Chalcone
This compound4-ChloroacetophenoneChloro-substituted Isoxazole-Chalcone
This compound4-NitroacetophenoneNitro-substituted Isoxazole-Chalcone

Beyond chalcones, the isoxazole moiety can be integrated into a wide array of other molecular architectures.

Isoxazole-Amide Derivatives: As mentioned previously, oxidation of the benzaldehyde group to a carboxylic acid, followed by amide coupling, provides access to a vast number of isoxazole-amide hybrids. mdpi.com These compounds are of interest due to the prevalence of the amide bond in biologically active molecules.

Isoxazole-Quinone-Amino Acid Hybrids: More complex hybrid molecules can be constructed through multi-step synthetic sequences. For example, isoxazole-quinone-amino acid hybrids have been synthesized, combining three distinct pharmacophores. researchgate.netnih.gov The synthesis of such molecules often involves a 1,3-dipolar cycloaddition to form the isoxazole ring, followed by coupling to an amino acid derivative and subsequent oxidation to generate the quinone moiety. researchgate.netnih.gov

Benzofuran-Isoxazole Conjugates: The fusion or tethering of isoxazole and benzofuran (B130515) rings can lead to novel heterocyclic systems. The synthetic strategies to achieve these structures can vary, but may involve the construction of one heterocycle onto the other in a stepwise fashion.

The versatility of this compound as a synthetic precursor allows for the creation of a rich diversity of complex molecules with potential applications in various fields of chemical and biological research.

Advanced Spectroscopic and Crystallographic Investigations for Structural Confirmation of 2 Isoxazol 5 Yl Benzaldehyde and Derivatives

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of 2-Isoxazol-5-yl-benzaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons of the benzaldehyde (B42025) ring, and the protons of the isoxazole (B147169) ring.

The aldehydic proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. cdnsciencepub.compdx.edu The protons on the benzaldehyde ring will display complex splitting patterns in the aromatic region (δ 7.0–8.5 ppm), influenced by their position relative to the aldehyde and isoxazole substituents. docbrown.info The protons on the isoxazole ring are also expected in the aromatic region, with their exact chemical shifts and coupling constants being characteristic of the 5-substituted isoxazole system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Benzaldehyde Ring7.0 - 8.5Multiplet (m)
Isoxazole Ring7.0 - 8.5Doublet (d) / Singlet (s)

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190–200 ppm. libretexts.org The carbon atoms of the benzaldehyde ring will resonate in the aromatic region (δ 120–150 ppm), with the carbon attached to the isoxazole ring (ipso-carbon) showing a distinct chemical shift. nih.gov The carbons of the isoxazole ring also appear in the aromatic/heteroaromatic region, and their specific shifts are indicative of the substitution pattern. nih.govcdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon TypeExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 200
Benzaldehyde Ring Carbons120 - 150
Isoxazole Ring Carbons100 - 170

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzaldehyde and isoxazole rings, advanced two-dimensional (2D) NMR techniques are employed. weebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzaldehyde and isoxazole rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov For derivatives of this compound, this technique can confirm the planar relationship between the isoxazole and benzaldehyde rings and detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. iucr.orgresearchgate.net The resulting crystal structure provides unequivocal proof of the compound's constitution and conformation. westminster.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern would likely involve characteristic losses from both the benzaldehyde and isoxazole moieties. libretexts.org Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable [M-1]⁺ acylium ion, and the loss of the entire formyl group (-CHO) as a radical, resulting in an [M-29]⁺ peak. docbrown.infoyoutube.comwhitman.edumiamioh.edu The isoxazole ring can also undergo characteristic cleavage, providing further structural confirmation. acs.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValuePredicted Fragment IdentityDescription
[M]⁺Molecular IonCorresponds to the molecular weight of the compound.
[M-1]⁺[M-H]⁺Loss of the aldehydic hydrogen atom. docbrown.infomiamioh.edu
[M-29]⁺[M-CHO]⁺Loss of the formyl group. docbrown.infomiamioh.edu

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aromatic aldehyde, typically appearing around 1700-1705 cm⁻¹. libretexts.orglibretexts.org Another key feature for an aldehyde is the C-H stretching vibration of the aldehyde group, which appears as two weak bands around 2750 and 2850 cm⁻¹. libretexts.orgvscht.cz Additionally, characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations (in the 1450-1600 cm⁻¹ region) from both the benzene (B151609) and isoxazole rings would be expected. pressbooks.pub

Table 4: Predicted Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aldehyde C-HStretching2700 - 2850 (two bands)
Aldehyde C=OStretching1700 - 1720
Aromatic/Heteroaromatic C=CStretching1450 - 1600 pressbooks.pub

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and chromophoric characteristics of organic molecules. In the case of this compound, the UV-Vis spectrum is primarily governed by the electronic structure of its constituent aromatic systems: the benzaldehyde and the isoxazole rings. The conjugation between these two moieties significantly influences the absorption of ultraviolet and visible light.

The electronic absorption spectra of aromatic compounds are characterized by absorption bands arising from π → π* and n → π* transitions. The benzaldehyde moiety contains a benzene ring and a carbonyl group, both of which are chromophores. The benzene ring exhibits characteristic π → π* transitions, typically observed as a strong absorption band (E-band) around 200 nm and a weaker, fine-structured band (B-band) around 254 nm. The carbonyl group of the aldehyde introduces an n → π* transition, which is typically weak and appears at longer wavelengths, often overlapping with the B-band of the benzene ring. For benzaldehyde itself, a strong π → π* transition is observed around 245-250 nm, and a weaker n → π* transition appears as a shoulder around 280-290 nm.

The isoxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. It also possesses a π-electron system and undergoes π → π* transitions. Unsubstituted isoxazole typically exhibits a strong absorption band at wavelengths around 211 nm.

When the isoxazole ring is attached to the benzaldehyde moiety at the ortho position, as in this compound, the π-systems of the two rings become conjugated. This extended conjugation, or delocalization of π-electrons, generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and an increase in the molar absorptivity (ε). This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in the extended π-system, requiring less energy (and thus longer wavelength light) to induce an electronic transition.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic spectra of molecules for which experimental data is scarce. mdpi.comnih.gov These computational approaches can provide valuable insights into the electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved. For complex molecules like this compound, TD-DFT calculations could help in assigning the observed absorption bands to specific electronic transitions within the conjugated system.

To provide a comparative context, the following table presents typical UV-Vis absorption data for the parent chromophoric systems and a related substituted benzaldehyde.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
BenzaldehydeHexane24415,000π → π
2821,500n → π
32820n → π* (weak)
IsoxazoleNot specified~211Not specifiedπ → π
4-Methoxybenzaldehyde (B44291)Ethanol (B145695)28516,000π → π

Data for Benzaldehyde and 4-Methoxybenzaldehyde are representative values and can vary slightly with the solvent.

The data illustrates the effect of substitution on the benzaldehyde chromophore. The electron-donating methoxy (B1213986) group in 4-methoxybenzaldehyde causes a significant bathochromic shift of the primary π → π* band compared to unsubstituted benzaldehyde. A similar, and likely more pronounced, shift would be expected for this compound due to the extended conjugation with the heterocyclic isoxazole ring. The precise λmax and molar absorptivity values for this compound and its derivatives would be sensitive to the solvent polarity and the presence of other substituents on either ring system.

Computational and Theoretical Chemical Studies of 2 Isoxazol 5 Yl Benzaldehyde and Isoxazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 2-Isoxazol-5-yl-benzaldehyde. These methods provide insights into orbital energies, charge distribution, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of isoxazole (B147169) derivatives due to its balance of accuracy and computational cost. nih.gov Studies on related compounds utilize DFT to analyze the electronic structure, chemical reactivity descriptors, and spectroscopic properties. nih.govjmaterenvironsci.com For instance, DFT calculations have been employed to understand the structure-activity relationships of isoxazole derivatives as antioxidant and antibacterial agents. nih.gov The theory helps in calculating key parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them, which are crucial indicators of a molecule's reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Isoxazole Derivatives

Property Typical Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating ability
LUMO Energy -1.5 to -3.0 eV Indicates electron-accepting ability
Energy Gap (ΔE) 3.5 to 5.5 eV Correlates with chemical reactivity and stability

| Dipole Moment | 2.0 to 5.0 D | Influences solubility and intermolecular interactions |

Note: The data in this table is illustrative and compiled from general findings on isoxazole derivatives, not specific to this compound.

Basis Set and Exchange-Correlation Functional Selection

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For isoxazole and its derivatives, various combinations have been explored to provide reliable results. A commonly employed approach involves the B3LYP hybrid functional combined with a 6-311+G(d,p) or similar Pople-style basis set. nih.govjmaterenvironsci.com This combination has been shown to provide a good description of the electronic structure and reactivity descriptors such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity. nih.gov In some studies, different functionals like CAM-B3LYP, WB97XD, and MPW1PW91 with a 6-31G(d,p) basis set have been used to calculate the energy gap between HOMO and LUMO states. researchgate.net The selection of the functional and basis set is often guided by the specific properties being investigated and validated against experimental data where available. biolmolchem.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and analyzing transition states. For isoxazole derivatives, these studies often focus on their synthesis, which commonly involves 1,3-dipolar cycloaddition reactions. mdpi.com Theoretical calculations can map out the potential energy surface of a reaction, helping to determine the most favorable reaction pathway. For instance, the cycloaddition reaction for the formation of the isoxazole ring can proceed through a concerted or a stepwise mechanism, and computational studies can distinguish between these pathways by locating the relevant transition states and calculating their activation energies. mdpi.com Direct chemical dynamics simulations, using methods like on-the-fly classical trajectory simulations at the DFT level (e.g., B3LYP/6-31+G*), have been used to study the fragmentation chemistry of deprotonated isoxazole, providing detailed atomic-level mechanisms. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological systems. Conformational analysis of this compound would involve identifying the most stable arrangements of its constituent rings and the aldehyde group. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior. nih.govdergipark.org.tr For isoxazole derivatives, MD simulations are used to study the stability of ligand-protein complexes and to understand the binding modes and interactions. nih.govnih.gov These simulations can reveal how the molecule adapts its conformation upon binding to a biological target and can help to rationalize the structure-activity relationships observed experimentally. dergipark.org.tr

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For isoxazole derivatives, which are found in numerous biologically active compounds, molecular docking studies are crucial for identifying key interactions with their protein targets. jmaterenvironsci.commdpi.combiolscigroup.us These studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. jmaterenvironsci.comnih.gov For example, docking studies on isoxazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) have helped to elucidate their binding modes within the active site. mdpi.com

Table 2: Common Interacting Residues for Isoxazole Derivatives in Protein Active Sites

Interaction Type Examples of Amino Acid Residues
Hydrogen Bonding Ser, Thr, His, Arg
Hydrophobic Interactions Leu, Val, Ala, Phe

| π-π Stacking | Phe, Tyr, Trp |

Note: This table presents generalized information based on docking studies of various isoxazole derivatives with different protein targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govacs.org These studies have identified key structural features that are important for the biological activity of these compounds. nih.govacs.org For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that the presence of hydrophobicity and electronegative groups at specific positions is crucial for their agonistic activity. nih.gov Cheminformatics approaches, which involve the analysis of large chemical datasets, are also used to explore the chemical space of isoxazole derivatives and to identify novel compounds with desired properties. acs.org

Advanced Applications and Role of Isoxazole Scaffolds in Organic Synthesis and Materials Science

Isoxazoles as Versatile Synthetic Building Blocks

The stability of the isoxazole (B147169) ring allows for extensive functionalization, yet its characteristic weak N-O bond provides a strategic site for cleavage under specific conditions. nih.gov This duality makes isoxazoles valuable synthetic intermediates, acting as "masked" forms of various difunctionalized compounds. They are frequently employed as precursors for a wide array of molecular structures. chemicalbook.com

Precursors for Complex Heterocyclic Systems

The isoxazole ring is a valuable synthon for the construction of other complex heterocyclic systems. Through carefully designed reaction pathways, the isoxazole core can be rearranged or transformed into different cyclic structures.

One of the notable transformations is the photoinduced rearrangement of isoxazoles into oxazoles. wikipedia.org Under UV irradiation, the weak N-O bond can cleave, leading to an azirine intermediate which subsequently rearranges to form the more stable oxazole (B20620) ring. wikipedia.org Furthermore, isoxazole derivatives can serve as precursors for other heterocyclic systems like pyrazoles through cyclocondensation reactions with reagents such as hydrazines. researchgate.net The strategic cleavage and re-cyclization of the isoxazole moiety is a powerful tool in synthetic organic chemistry for generating molecular diversity.

Transformations to Open-Chain and Other Functional Compounds

The susceptibility of the isoxazole N-O bond to reductive cleavage is a key feature exploited in organic synthesis. rsc.org This ring-opening reaction unmasks valuable functional groups, providing access to a variety of open-chain compounds that are often challenging to synthesize directly. For instance, the reaction of isoxazoles with reagents like Mo(CO)₆ and water results in the reductive cleavage of the N-O bond to yield β-aminoenones. rsc.org Other reductive methods can convert isoxazolines, the partially saturated analogues, into β-hydroxy ketones. acs.org

This reactivity has also been observed in metabolic studies of isoxazole-containing pharmaceuticals, where reductive ring opening can be a major metabolic pathway, converting the isoxazole ring into a stable open-chain benzamidine (B55565) metabolite. nih.gov Electron capture by an isoxazole ring can also trigger the dissociation of the O-N bond, leading to the formation of a neutral diradical species. nsf.gov

Table 1: Synthetic Transformations of the Isoxazole Ring
Transformation TypeProduct ClassKey Reaction ConditionReference
Photoinduced RearrangementOxazolesUV Irradiation wikipedia.org
Reductive Ring Cleavageβ-AminoenonesMo(CO)₆ / H₂O rsc.org
Reductive Ring Cleavage (of Isoxazolines)β-Hydroxy KetonesIron and Ammonium Chloride acs.org
Metabolic ReductionBenzamidinesIn vivo / NADH-dependent reductases nih.gov
Electron CaptureOpen-chain DiradicalsElectron attachment nsf.gov

Integration into Functional Materials

The rigid, aromatic, and electron-rich nature of the isoxazole ring makes it an attractive component for the design of advanced functional materials. nih.govmdpi.com Isoxazole derivatives have been incorporated into a variety of materials with applications in electronics and optics, including liquid crystals, photochromic materials, and semiconductors. mdpi.com

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which can alter the properties of light, are crucial for applications in optoelectronics and telecommunications. worldscientific.com Certain organic molecules with extended π-conjugated systems can exhibit significant NLO properties. Isoxazole derivatives have been identified as potential candidates for NLO applications. worldscientific.com Theoretical studies using density functional theory (DFT) on some isoxazole derivatives have shown first hyperpolarizability values (a measure of NLO activity) that are significantly larger than that of urea, a benchmark NLO material. worldscientific.com This suggests that the isoxazole scaffold can be effectively integrated into molecular designs to create potent NLO materials.

Dyes and Chromophores

The isoxazole moiety is a versatile component in the synthesis of dyes and chromophores. nih.gov By coupling the isoxazole ring with other aromatic systems and functional groups, a wide range of dyes with tailored photophysical properties can be created. For example, various isoxazole azo dyes have been synthesized and their performance has been evaluated for coloring textiles. emerald.comemerald.com

Furthermore, isoxazole-based styryl dyes have been developed for more advanced applications, such as fluorescent probes for ion sensing and cellular bioimaging. researchgate.net The incorporation of the isoxazole ring can influence the molecule's absorption and emission spectra, fluorescence quantum yield, and stability. nih.gov Appropriately designed isoxazole derivatives can exhibit intense fluorescence, making them competitive with commercially available fluorescent probes. nih.gov

Table 2: Photophysical Properties of Selected Isoxazole Derivatives
Derivative ClassApplicationKey Photophysical PropertyReference
Anthracene-substituted IsoxazolesFluorescent ProbesAbsorption around 400 nm, good quantum yields nih.gov
Phenylazo-3,5-dimethylisoxazolesPhotoswitchesReversible E-Z photoisomerization in solution and solid state researchgate.net
Isoxazole-based Styryl DyesBioimagingFluorescence in the visible region (emission up to 610 nm) researchgate.net

Photovoltaic and Optoelectronic Applications

In the search for efficient and cost-effective energy solutions, organic photovoltaics have gained significant attention. The isoxazole scaffold has been explored for its potential in this field. Isoxazole-containing donor-acceptor organic sensitizers have been synthesized and utilized in dye-sensitized solar cells (DSSCs). researchgate.netbohrium.com The planar structure of isoxazole can facilitate π-conjugation, which is crucial for efficient charge transfer in these devices. researchgate.net

More recently, isoxazole itself has been employed as a small-molecule additive in perovskite solar cells (PSCs). acs.orgnih.gov Research has shown that doping the perovskite precursor with a small amount of isoxazole can passivate defects in the perovskite crystal structure. acs.orgnih.gov This defect passivation reduces non-radiative recombination, leading to an enhancement in the power conversion efficiency and improved long-term stability of the solar cells. nih.gov Furthermore, theoretical investigations into the optoelectronic properties of isoxazole derivatives suggest they can be good hole transport contenders, a critical function in devices like organic light-emitting diodes (OLEDs). worldscientific.com

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
2-Isoxazol-5-yl-benzaldehyde
Isoxazole
Oxazole
Azirine
Pyrazole
β-Aminoenone
β-Hydroxy Ketone
Benzamidine
Urea

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2-Isoxazol-5-yl-benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, β-(isoxazol-5-yl) enamines undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form isoxazole-containing aromatic systems . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalyst loading. Yields can be improved by isolating intermediates (e.g., enamines) and using inert atmospheres to prevent aldehyde oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the isoxazole ring and aldehyde proton resonance (~9.8–10.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm1^{-1}) and C=N (isoxazole, ~1600 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms molecular geometry .

Q. How does the aldehyde group in this compound influence its reactivity in cross-coupling reactions?

  • Methodology : The aldehyde acts as an electrophilic site for nucleophilic additions or as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Protect the aldehyde with acetals or imines prior to coupling to prevent side reactions. Post-coupling deprotection under mild acidic conditions regenerates the aldehyde .

Advanced Research Questions

Q. How does tautomerism in the isoxazole ring affect the reactivity of this compound in annulation reactions?

  • Methodology : The isoxazole’s tautomeric equilibrium (keto vs. enol) impacts regioselectivity in annulation. Use DFT calculations to predict dominant tautomers. Experimental validation involves trapping tautomers via methylation or silylation. For example, hypervalent iodine reagents promote cycloadditions favoring the enol form, enabling access to fused heterocycles .

Q. What strategies mitigate air sensitivity of the aldehyde group during prolonged synthetic steps?

  • Methodology :

  • Inert Atmospheres : Conduct reactions under nitrogen/argon.
  • Protective Groups : Convert the aldehyde to a stable acetal or oxime before sensitive steps (e.g., Grignard reactions).
  • Low-Temperature Storage : Store intermediates at –20°C in amber vials to slow oxidation .

Q. How can mechanistic studies resolve contradictions in reported yields for isoxazole-aldehyde condensations?

  • Methodology : Use kinetic profiling (e.g., in situ IR or NMR) to identify rate-determining steps. Varying substituents on the benzaldehyde moiety (e.g., electron-withdrawing groups) can stabilize transition states and improve yields. Contradictions may arise from trace moisture or impurities; rigorous drying of solvents/reagents is critical .

Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) models interactions between the aldehyde/isoxazole motifs and enzyme active sites. Pair with MD simulations to assess stability. For example, derivatives with extended π-systems show enhanced binding to kinase targets in cancer studies .

Key Considerations for Researchers

  • Safety : Handle aldehydes with nitrile gloves and under fume hoods to avoid dermal/ocular exposure .
  • Reproducibility : Document solvent purity, catalyst batches, and drying protocols to minimize variability.
  • Green Chemistry : Explore solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) for scalable synthesis .

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